molecular formula C12H11N7O3S B2665010 Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((pyridin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 312267-27-9

Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((pyridin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2665010
CAS No.: 312267-27-9
M. Wt: 333.33
InChI Key: CWYRYHMFZVQTEO-UHFFFAOYSA-N
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Description

Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((pyridin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((pyridin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the 1,2,3-triazole core, followed by the introduction of the oxadiazole and pyridine moieties. Common reagents used in these reactions include azides, alkynes, and various catalysts under controlled conditions such as temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((pyridin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its triazole and oxadiazole moieties are known to exhibit bioactivity, which could be harnessed for developing new drugs or diagnostic tools.

Medicine

In medicine, Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((pyridin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylate could be explored for its therapeutic potential. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((pyridin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((pyridin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylate
  • Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((pyridin-3-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylate
  • Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((pyridin-4-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both oxadiazole and triazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyridin-2-ylsulfanylmethyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N7O3S/c1-21-12(20)9-7(6-23-8-4-2-3-5-14-8)19(18-15-9)11-10(13)16-22-17-11/h2-5H,6H2,1H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYRYHMFZVQTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=N1)C2=NON=C2N)CSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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